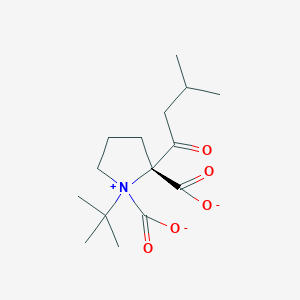
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of tertiary butyl esters. These compounds are known for their significant applications in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl and 3-methylbutanoyl groups.
准备方法
The synthesis of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial production methods often utilize similar flow microreactor systems due to their scalability and efficiency. These systems allow for continuous production, which is advantageous for large-scale manufacturing.
化学反应分析
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism of action of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
相似化合物的比较
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate: This compound also contains a tert-butyl group and a 3-methylbutanoyl group but differs in the ring structure.
tert-Butyl 1-(3-methylbutanoyl)pyrrolidine-2-carboxylate: This compound is similar but lacks the second carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxylate groups, which contribute to its distinct reactivity and applications.
属性
分子式 |
C15H24NO5- |
|---|---|
分子量 |
298.35 g/mol |
IUPAC 名称 |
(2R)-1-tert-butyl-2-(3-methylbutanoyl)pyrrolidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)9-11(17)15(12(18)19)7-6-8-16(15,13(20)21)14(3,4)5/h10H,6-9H2,1-5H3,(H-,18,19,20,21)/p-1/t15-,16?/m1/s1 |
InChI 键 |
VJCLWFDEYVCJMO-AAFJCEBUSA-M |
手性 SMILES |
CC(C)CC(=O)[C@]1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
规范 SMILES |
CC(C)CC(=O)C1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


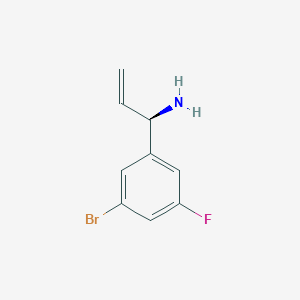
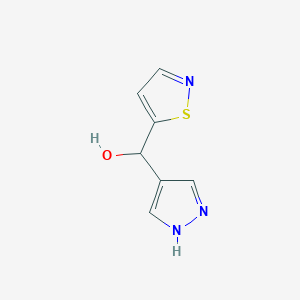
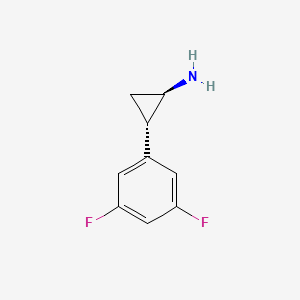
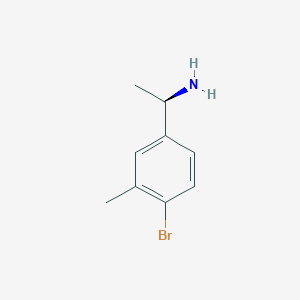
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
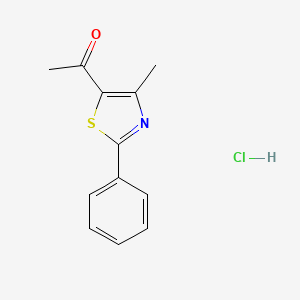
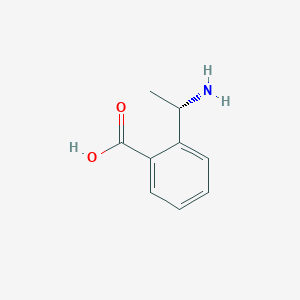
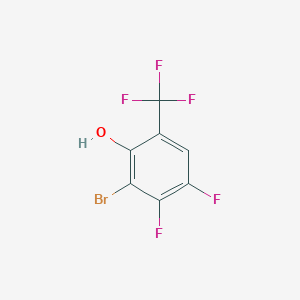
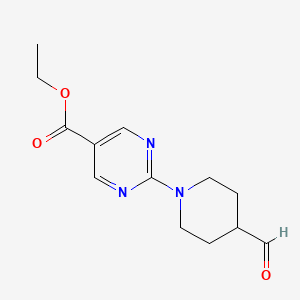
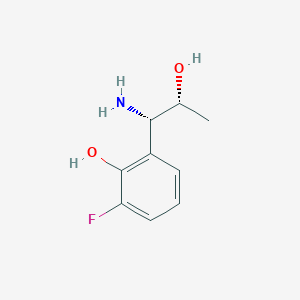
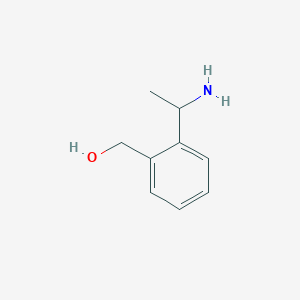
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)
